N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide
Description
N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenethylamino group attached to a carbonyl group, which is further connected to a phenyl ring and a pyridinecarboxamide moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-[4-(2-phenylethylcarbamoyl)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20(23-15-13-16-6-2-1-3-7-16)17-9-11-18(12-10-17)24-21(26)19-8-4-5-14-22-19/h1-12,14H,13,15H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTUBFPYCOKDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the phenethylamino intermediate, which is then coupled with a carbonyl-containing compoundSpecific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, where the reactants are combined in reactors under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps, such as crystallization or chromatography, are essential to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The phenethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenethylamino group yields nitro derivatives, while reduction of the carbonyl group produces alcohols. Substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide involves its interaction with specific molecular targets. The phenethylamino group can bind to receptors or enzymes, modulating their activity. The carbonyl and pyridinecarboxamide groups may participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its targets. These interactions can activate or inhibit biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-phenylethanamide: Shares the phenyl and amide groups but lacks the pyridinecarboxamide moiety.
Phenethylamine: Contains the phenethylamino group but lacks the carbonyl and pyridinecarboxamide groups.
2-pyridinecarboxamide: Contains the pyridinecarboxamide group but lacks the phenethylamino and carbonyl groups.
Uniqueness
N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenethylamino and pyridinecarboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
